

An In-depth Technical Guide to (S)-3-Thienylglycine: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-3-Thienylglycine

Cat. No.: B2661540

[Get Quote](#)

(S)-3-Thienylglycine is a non-proteinogenic amino acid that has garnered significant interest within the scientific community, particularly for its applications in pharmaceutical research and drug development. Its unique structural features, conferred by the thiophene ring, make it a valuable chiral building block for the synthesis of novel therapeutic agents and specialized peptides. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of **(S)-3-Thienylglycine** for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identification

(S)-3-Thienylglycine, systematically named (S)-2-amino-2-(thiophen-3-yl)acetic acid, is an analog of phenylglycine where the phenyl group is replaced by a thiophene ring at the 3-position. The presence of the sulfur-containing aromatic heterocycle and the chiral center at the alpha-carbon are key to its chemical reactivity and biological activity.

Chemical Structure:

Table 1: Chemical Identifiers for **(S)-3-Thienylglycine**

Identifier	Value	Reference
IUPAC Name	(S)-2-amino-2-(thiophen-3-yl)acetic acid	
CAS Number	1194-87-2	[1] [2] [3]
Molecular Formula	C ₆ H ₇ NO ₂ S	[1] [2] [3]
Molecular Weight	157.19 g/mol	[1] [2] [3]
Synonyms	L-2-(3-Thienyl)glycine, H-L-2-(3-Thienyl)glycine	[1] [2]
MDL Number	MFCD00079617	[1] [2] [3]
PubChem CID	102577	[1]

Physicochemical and Spectroscopic Properties

The physicochemical properties of **(S)-3-Thienylglycine** and its commonly used protected derivatives are crucial for its application in synthesis and for understanding its behavior in biological systems.

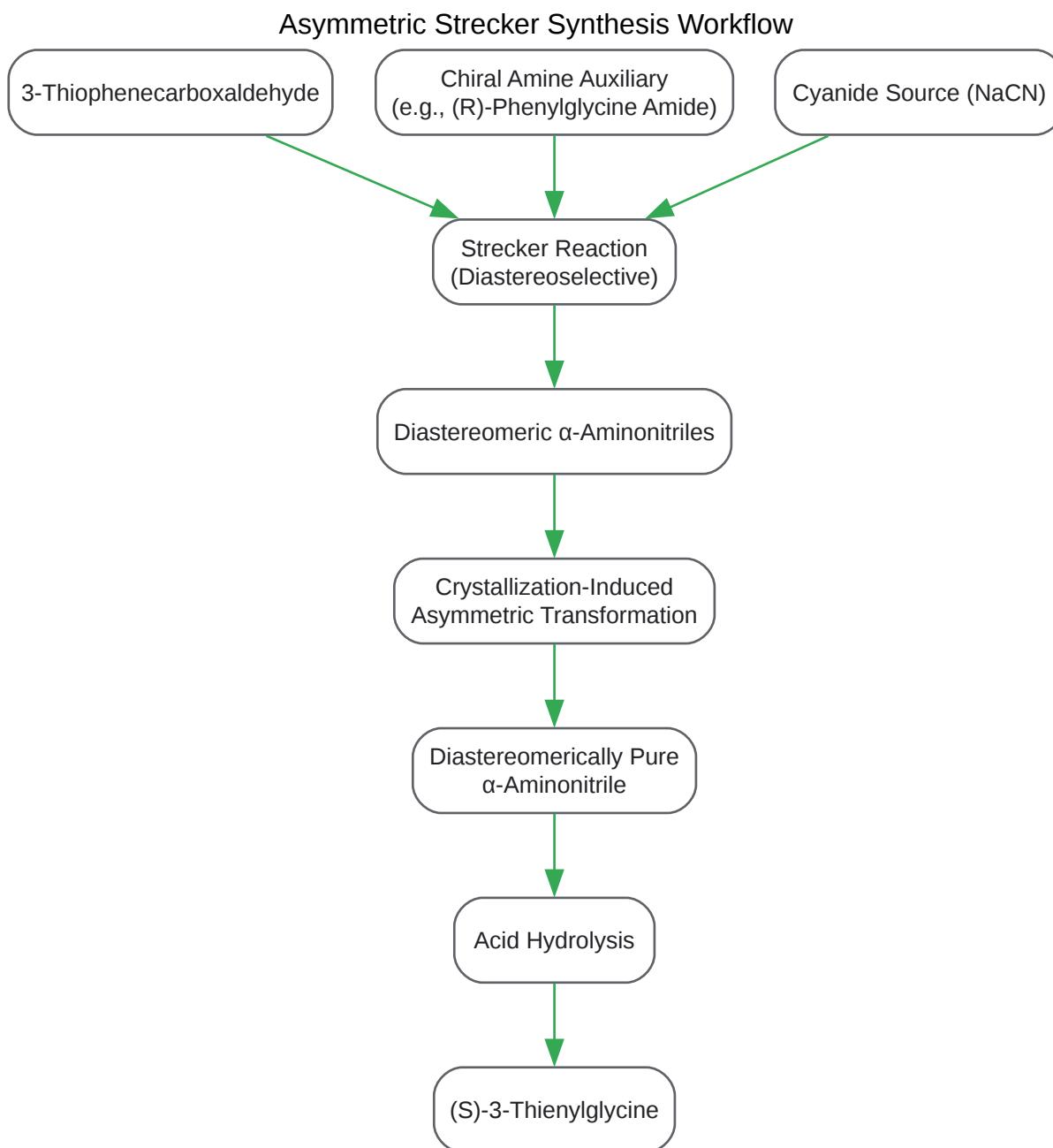
Table 2: Physicochemical Properties of **(S)-3-Thienylglycine** and Derivatives

Property	(S)-3-Thienylglycine	Boc-(S)-3-Thienylglycine	Fmoc-(S)-3-Thienylglycine
Appearance	White to off-white powder/solid	White powder	White to off-white powder
Melting Point	218-221 °C	118 - 124 °C	186 - 192 °C (Lit.)
Solubility	Sparingly soluble in water	-	-
Optical Rotation	Not specified	$[\alpha]D25 = +110 \pm 2^\circ$ (c=1 in MeOH)	$[\alpha]D20 = +60 \pm 1^\circ$ (c=1 in DMF)
Purity	≥ 98%	≥ 99% (HPLC)	≥ 97% (HPLC)
Storage	Room temperature, inert atmosphere	0 - 8 °C	0 - 8 °C
Reference	[1] [2]	[4]	[5]

Synthesis and Experimental Protocols

The enantioselective synthesis of α -amino acids like **(S)-3-Thienylglycine** is a critical challenge in organic chemistry. Several strategies have been developed, with the Asymmetric Strecker Synthesis being a prominent and adaptable method. Chemoenzymatic methods, which combine chemical synthesis with enzymatic resolution, also offer an efficient route to high enantiopurity.

Representative Experimental Protocol: Asymmetric Strecker Synthesis


This protocol is a representative example based on the Strecker synthesis, a well-established method for α -amino acid production.[\[6\]](#) The synthesis of **(S)-3-Thienylglycine** would start from 3-thiophenecarboxaldehyde.

Step 1: Formation of the α -aminonitrile

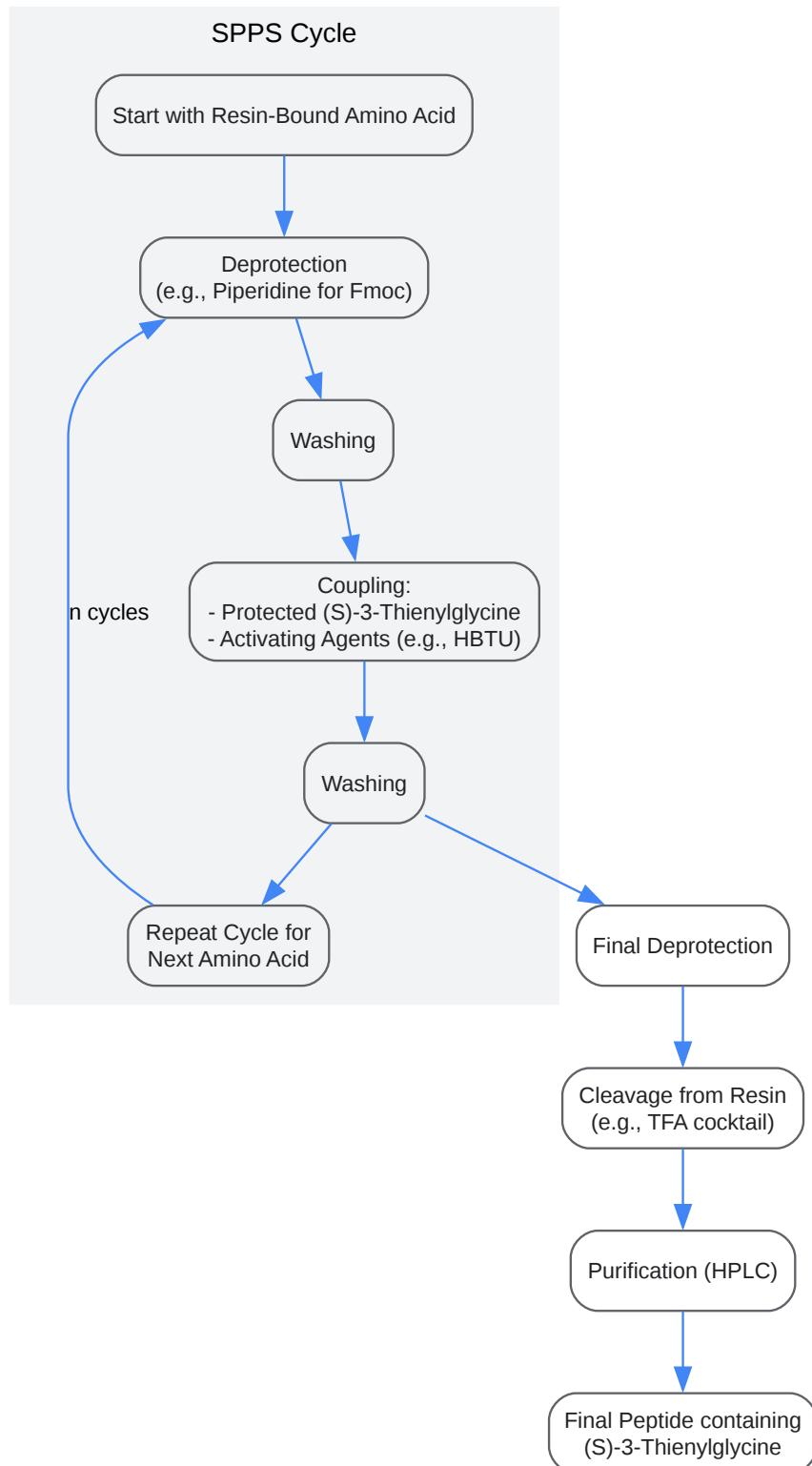
- To a stirred solution of 3-thiophenecarboxaldehyde (1 equivalent) in a suitable solvent (e.g., methanol), add a chiral amine auxiliary, such as (R)-phenylglycine amide (1 equivalent).[\[7\]](#)
- Add a source of cyanide, such as sodium cyanide (NaCN, 1.05 equivalents), and an acid, like acetic acid (1.05 equivalents), to the mixture at room temperature.[\[7\]](#)
- The reaction mixture is stirred, and the temperature may be adjusted to facilitate the diastereoselective formation of the α -aminonitrile. The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or HPLC).
- A crystallization-induced asymmetric transformation can be employed, where one diastereomer preferentially crystallizes from the solution, driving the equilibrium towards the desired product.[\[7\]](#)
- The precipitated solid is isolated by filtration, washed, and dried to yield the diastereomerically pure α -aminonitrile.

Step 2: Hydrolysis of the Nitrile and Removal of the Chiral Auxiliary

- The purified α -aminonitrile is subjected to acidic hydrolysis (e.g., using 6M HCl) at elevated temperatures to convert the nitrile group to a carboxylic acid.
- This step also cleaves the chiral auxiliary, which can often be recovered and recycled.
- Following hydrolysis, the reaction mixture is cooled, and the product is isolated. This may involve neutralization to the isoelectric point of the amino acid to induce precipitation.
- The crude **(S)-3-Thienylglycine** is then purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield the final product with high enantiomeric purity.

[Click to download full resolution via product page](#)

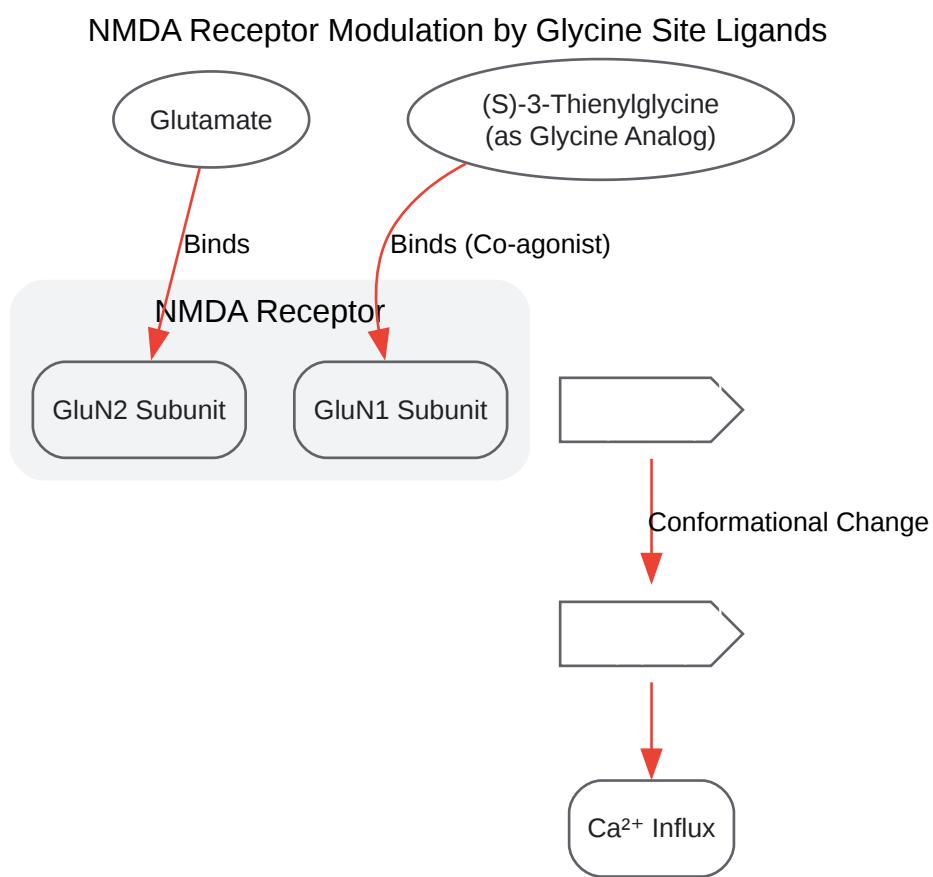
Asymmetric Strecker Synthesis Workflow


Applications in Research and Drug Development

(S)-3-Thienylglycine is a versatile building block with significant applications in medicinal chemistry and peptide science.

Peptide Synthesis

The incorporation of unnatural amino acids like **(S)-3-Thienylglycine** into peptide chains can confer novel properties, such as increased resistance to enzymatic degradation, enhanced receptor binding affinity, and unique conformational constraints.^[1] It is used in solid-phase peptide synthesis (SPPS), typically with its amino group protected by Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) groups.^{[4][5]}


Solid-Phase Peptide Synthesis (SPPS) Workflow

[Click to download full resolution via product page](#)

Solid-Phase Peptide Synthesis Workflow

Neuropharmacology and Receptor Targeting

(S)-3-Thienylglycine and its derivatives are explored for their potential to interact with targets in the central nervous system.^[1] As an amino acid analog, it can be used to probe neurotransmitter systems, such as glycine and glutamate receptors. Glycine itself is a mandatory co-agonist at N-methyl-D-aspartate (NMDA) receptors, and molecules that interact with the glycine binding site can modulate receptor activity.^{[8][9]} The development of agonists, partial agonists, or antagonists for the NMDA receptor glycine site is an active area of research for treating neurological and psychiatric disorders.^[1]

[Click to download full resolution via product page](#)

NMDA Receptor Modulation by Glycine Site Ligands

Conclusion

(S)-3-Thienylglycine stands out as a non-canonical amino acid with significant potential in the development of new pharmaceuticals and research tools. Its unique thiophene moiety provides

a scaffold for creating molecules with tailored biological activities. The availability of robust synthetic methods allows for its incorporation into complex peptides and small molecules, paving the way for further exploration of its therapeutic potential, particularly in the realm of neuropharmacology. This guide serves as a foundational resource for scientists and researchers looking to leverage the unique properties of **(S)-3-Thienylglycine** in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amino acid building blocks for efficient Fmoc solid-phase synthesis of peptides adenylated at serine or threonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. Strecker Synthesis [organic-chemistry.org]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Modulation of N-methyl-d-aspartate receptor function by glycine transport - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of NMDA receptors by glycine--introduction to some basic aspects and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to (S)-3-Thienylglycine: Structure, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2661540#s-3-thienylglycine-chemical-structure-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com